molecular formula C6H6N6O2 B11504085 5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole

5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B11504085
M. Wt: 194.15 g/mol
InChI Key: GETKJCVWQCHBRL-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with imidazole in the presence of a dehydrating agent . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole and triazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-imidazol-1-yl)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to its combined imidazole and triazole rings, which confer a broad range of biological activities and make it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C6H6N6O2

Molecular Weight

194.15 g/mol

IUPAC Name

5-imidazol-1-yl-1-methyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C6H6N6O2/c1-10-6(11-3-2-7-4-11)8-5(9-10)12(13)14/h2-4H,1H3

InChI Key

GETKJCVWQCHBRL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])N2C=CN=C2

Origin of Product

United States

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